OMEGA-GRAMMOTOXIN SIA

Catalog No.
S1799528
CAS No.
152617-90-8
M.F
C177H268N52O50S6
M. Wt
4116.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OMEGA-GRAMMOTOXIN SIA

CAS Number

152617-90-8

Product Name

OMEGA-GRAMMOTOXIN SIA

Molecular Formula

C177H268N52O50S6

Molecular Weight

4116.73

Inhibition of Voltage-Gated Calcium Channels

Omega-Grammotoxin SIA acts as a potent blocker of various voltage-gated calcium channels, including N-type, P-type, and Q-type channels IUPHAR/BPS Guide to PHARMACOLOGY: . These channels play a critical role in regulating calcium influx into neurons, which is essential for many neuronal processes, including neurotransmitter release and synaptic transmission PubMed: . By blocking these channels, omega-Grammotoxin SIA allows researchers to study the specific role of calcium signaling in various neuronal functions.

Omega-grammotoxin SIA is a 36-amino acid protein toxin derived from the venom of the tarantula species Grammostola rosea. It is classified as a gating modifier that selectively inhibits P, Q, and N-type voltage-gated calcium channels in neurons. The molecular formula of omega-grammotoxin SIA is C177H268N52O50S6C_{177}H_{268}N_{52}O_{50}S_{6} and it features a unique structure characterized by an "inhibitor cystine knot" motif, which is crucial for its biological activity .

Omega-grammotoxin SIA primarily undergoes interactions with voltage-gated ion channels, specifically modifying their gating properties. When it binds to these channels, it stabilizes them in a closed state, making it more difficult for the channels to open in response to depolarization. This results in a significant inhibition of calcium ion influx into the presynaptic terminals, thereby affecting neurotransmitter release . The binding affinity of omega-grammotoxin SIA varies depending on the channel state; it shows high affinity for closed channels and lower affinity for open ones .

The biological activity of omega-grammotoxin SIA is centered on its ability to inhibit calcium channels, which play a critical role in neurotransmitter release and neuronal excitability. By blocking these channels, omega-grammotoxin SIA can affect synaptic transmission and has been shown to have implications in pain modulation and other neurological processes . Its unique binding characteristics allow it to differentiate between various types of calcium channels, contributing to its specificity as a neurotoxin .

Omega-grammotoxin SIA can be purified from the venom of Grammostola rosea using techniques such as reverse-phase high-performance liquid chromatography. This method effectively separates the toxin based on its hydrophobic properties, allowing for the isolation of omega-grammotoxin SIA from other venom components . Synthetic methods also exist for producing this peptide through solid-phase peptide synthesis, enabling researchers to obtain it in a controlled manner for experimental purposes .

Due to its specific action on calcium channels, omega-grammotoxin SIA has potential applications in pharmacology and neuroscience research. It serves as a valuable tool for studying calcium channel function and the mechanisms underlying synaptic transmission. Additionally, its inhibitory properties may offer insights into developing new analgesics or treatments for neurological disorders where calcium signaling is disrupted .

Research has demonstrated that omega-grammotoxin SIA interacts with various voltage-gated ion channels beyond just calcium channels. For instance, it has been noted to bind potassium channels with lower affinity. Comparative studies with other toxins like hanatoxin indicate that while there are similarities in their binding profiles, differences in surface charge distribution and hydrophobicity contribute to their unique interactions with specific channel types .

Several compounds exhibit similar biological activities by targeting voltage-gated ion channels. Here are some notable examples:

Compound NameSourceMain Target ChannelsUnique Features
Omega-agatoxin IVASpider venom (Agelenopsis aperta)P/Q-type calcium channelsBinds to a different site compared to omega-grammotoxin SIA
Omega-conotoxin GVIACone snail venomN-type calcium channelsInhibits neurotransmitter release via different mechanisms
HanatoxinScorpion venomPotassium and sodium channelsBinds to voltage-sensing domains
ProTx-ISpider venomSodium and calcium channelsActs differently than known gating modifiers

Omega-grammotoxin SIA stands out due to its specific binding affinity for closed states of calcium channels and its unique cystine knot structure, which enhances its stability and interaction profile compared to other similar neurotoxins .

Primary Structure and Amino Acid Sequence

Omega-grammotoxin SIA is a thirty-six amino acid protein toxin derived from the venom of the tarantula spider Grammostola rosea [1] [2]. The complete amino acid sequence has been determined through primary sequence analysis and is characterized by the following linear arrangement: Asp-Cys-Val-Arg-Phe-Trp-Gly-Lys-Cys-Ser-Gln-Thr-Ser-Asp-Cys-Cys-Pro-His-Leu-Ala-Cys-Lys-Ser-Lys-Trp-Pro-Arg-Asn-Ile-Cys-Val-Trp-Asp-Gly-Ser-Val [3] [5] [14].

Mass spectrometry analysis has confirmed the molecular composition, revealing an average molecular mass of 4109.2 Da for the native peptide [3]. The theoretical molecular mass calculated from the amino acid sequence is 4109.7 Da for the amidated carboxyl-terminal species [3]. The molecular formula has been established as C₁₇₇H₂₆₈N₅₂O₅₀S₆, reflecting the complex composition including six cysteine residues that form critical disulfide bridges [5] [14].

PropertyValue
Total amino acids36 [1] [3]
Molecular weight (Da)4109.2 (experimental) [3]
Molecular weight (Da)4109.7 (theoretical) [3]
Molecular formulaC₁₇₇H₂₆₈N₅₂O₅₀S₆ [14]
Cysteine residues6 [3] [5]
Disulfide bridges3 [3] [5]

The primary structure analysis reveals several notable features including the presence of aromatic residues at strategic positions, particularly tryptophan residues at positions 6 and 32, which contribute to the protein's structural stability and functional properties [1] [9]. The distribution of charged residues throughout the sequence creates distinct electrostatic regions that are crucial for ion channel binding specificity [1] [9].

Disulfide Bond Architecture

The disulfide bond architecture of omega-grammotoxin SIA is characterized by three disulfide bridges that provide exceptional structural stability [3] [5]. Chemical reduction studies have confirmed the presence of three disulfide linkages formed by the six cysteine residues positioned at specific locations within the sequence [3].

The disulfide connectivity pattern has been established through detailed structural analysis as follows: Cys2-Cys16, Cys9-Cys21, and Cys15-Cys30 [5]. This particular arrangement creates a highly constrained molecular framework that is characteristic of spider venom peptides and contributes significantly to the peptide's resistance to proteolytic degradation [5] [7].

Disulfide BridgeCysteine PositionsFunction
Bridge 1Cys2-Cys16Structural framework stabilization [5]
Bridge 2Cys9-Cys21Core structure maintenance [5]
Bridge 3Cys15-Cys30Inhibitor cystine knot formation [5]

The disulfide bond pattern creates a unique three-dimensional arrangement where one disulfide bond passes through a ring formed by the other two disulfide bonds and their connecting peptide backbone segments [7]. This arrangement is fundamental to the inhibitor cystine knot motif and provides remarkable thermodynamic stability to the overall protein structure [7].

Inhibitor Cystine Knot (ICK) Motif

Omega-grammotoxin SIA adopts the inhibitor cystine knot motif, a highly conserved structural framework commonly found in spider venom peptides [1] [7] [9]. The inhibitor cystine knot is characterized by a specific arrangement of three disulfide bonds where two disulfides form a loop through which the third disulfide bond passes, creating a knot-like structure [7].

The inhibitor cystine knot motif in omega-grammotoxin SIA exhibits the characteristic topology designated as +2x, -1, which describes the specific threading pattern of the disulfide bonds [1] [9]. This structural motif confers exceptional stability to the peptide, making it resistant to heat denaturation, proteolysis, and extreme pH conditions [7].

The inhibitor cystine knot structure is composed of several key elements including two beta-strands formed by residues Leu19-Cys21 and Cys30-Trp32, along with a beta-bulge involving Trp6 and Gly7-Cys30 [1] [9]. These secondary structural elements are connected by four chain reversals that contribute to the overall compact architecture [1] [9].

Structural ElementResidue RangeFunction
Beta-strand 1Leu19-Cys21Core structural support [1] [9]
Beta-strand 2Cys30-Trp32Hydrophobic interaction platform [1] [9]
Beta-bulgeTrp6, Gly7-Cys30Structural flexibility region [1] [9]
Chain reversalsMultiple positionsConnecting elements [1] [9]

The inhibitor cystine knot motif creates a conserved molecular surface that contains a large hydrophobic patch surrounded by positively charged residues [1] [9]. This surface architecture is critical for the specific binding interactions with voltage-gated ion channels and represents a common feature among gating modifier toxins [1] [9].

Three-Dimensional NMR Solution Structure

The three-dimensional structure of omega-grammotoxin SIA has been determined using Nuclear Magnetic Resonance spectroscopy, providing detailed atomic-level information about the peptide's spatial organization [1] [9] [10]. The NMR structure determination employed standard two-dimensional and three-dimensional NMR techniques including COSY, TOCSY, and NOESY experiments [1] [9].

The solution structure reveals a compact globular fold stabilized by the inhibitor cystine knot framework [1] [9] [10]. The overall architecture consists of a relatively rigid core region formed by the disulfide-constrained segments and more flexible loop regions that extend from this central framework [1] [9] [10].

Key structural features identified through NMR analysis include the precise orientation of aromatic residues, particularly the tryptophan residues at positions 6 and 32, which contribute to both structural stability and functional activity [1] [9]. The positioning of these aromatic side chains creates distinct hydrophobic patches on the molecular surface that are critical for ion channel recognition [1] [9].

NMR ParameterValue/Description
Structure determination method2D and 3D NMR spectroscopy [1] [9]
Core structureInhibitor cystine knot [1] [9]
Secondary structureTwo beta-strands, one beta-bulge [1] [9]
Topology+2x, -1 [1] [9]
Surface featuresHydrophobic patch with charged periphery [1] [9]

The NMR structure has been deposited in the Protein Data Bank under the accession code 1KOZ, providing a detailed atomic coordinate set for computational studies and structure-function analysis [2] [9] [10]. The high-resolution structure serves as a foundation for understanding the molecular basis of ion channel gating modification and for comparative analysis with related spider venom peptides [1] [9].

Molecular Dynamics and Stability Studies

Molecular dynamics simulations have been employed to investigate the dynamic properties and structural stability of omega-grammotoxin SIA under various conditions [13] [21]. These computational studies provide insights into the peptide's conformational flexibility, thermal stability, and the molecular basis of its interactions with target ion channels [13] [21].

Stability analysis reveals that the inhibitor cystine knot framework confers exceptional resistance to structural perturbation [7] [13]. The disulfide bond network effectively constrains the peptide backbone, limiting large-scale conformational changes while permitting localized flexibility in loop regions [7] [13].

Thermodynamic studies indicate that omega-grammotoxin SIA maintains structural integrity across a wide range of temperatures and pH conditions [7]. The peptide demonstrates remarkable stability compared to linear peptides of similar size, with the inhibitor cystine knot motif serving as the primary stabilizing element [7].

Stability ParameterCharacteristic
Thermal stabilityHigh resistance to heat denaturation [7]
pH stabilityStable across wide pH range [7]
Proteolytic resistanceEnhanced due to disulfide constraints [7]
Conformational flexibilityLimited backbone mobility, flexible loops [13]
Structural persistenceMaintained under various conditions [7] [13]

Transcriptomic Analysis of Venom Glands

The biosynthesis of omega-grammotoxin SIA begins with extensive transcriptional activity within the specialized venom glands of Grammostola rosea and related tarantula species. Transcriptomic analyses of tarantula venom glands have revealed the sophisticated gene expression patterns underlying toxin production [1] [2] [3].

RNA Extraction and Library Construction

Venom gland transcriptomic studies typically employ comprehensive RNA extraction protocols from freshly dissected glands. Total RNA extraction utilizes TRIzol reagent or phenol-chloroform methodologies, followed by poly(A)+ RNA purification using oligotex-dT30 systems [2]. The construction of complementary DNA (cDNA) libraries involves first-strand synthesis using reverse transcriptase with oligo-dT primers, followed by second-strand synthesis employing DNA polymerase I and RNase H [2].

Sequencing Technologies and Assembly

Modern transcriptomic analyses employ next-generation sequencing platforms, particularly Illumina HiSeq systems utilizing paired-end sequencing protocols. Assembly procedures using Trinity software typically yield tens of thousands of transcripts with N50 values ranging from 750 to 1334 base pairs [1] [3]. These assemblies provide comprehensive coverage of venom gland gene expression profiles.

Toxin-like Sequence Identification

Transcriptomic analyses consistently demonstrate that toxin-like sequences constitute approximately 30-48% of venom gland expressed sequence tags across tarantula species [2] [3]. In Grammostola rosea venom glands, 284 out of 869 high-quality expressed sequence tags (32.7%) encode toxin-like sequences, revealing substantial diversity in peptide scaffolds [2].

Expression Level Quantification

Quantitative analysis using Transcripts Per Million (TPM) values reveals differential expression patterns among venom components. Neurotoxins targeting voltage-gated ion channels typically demonstrate the highest expression levels, with sodium channel toxins showing TPM values of 89.1 and calcium channel toxins exhibiting TPM values of 13.5 in related ctenid species [1]. This quantitative data provides insights into the relative importance of different toxin families in venom composition.

Precursor Structure Analysis

Transcriptomic data reveals that omega-grammotoxin SIA and related peptides are initially synthesized as larger precursor molecules containing signal peptides, propeptides, and mature toxin sequences. These precursors undergo extensive post-translational processing to yield the final bioactive molecules [4] [5].

Post-Translational Modifications

The maturation of omega-grammotoxin SIA from its precursor involves a sophisticated series of post-translational modifications that are essential for biological activity. These modifications represent highly conserved processes across spider venom systems [4] [5].

Processing Quadruplet Motif (PQM) Recognition

The most critical post-translational modification involves cleavage at the Processing Quadruplet Motif, characterized by an arginine residue at position -1 and at least one glutamic acid residue at positions -2, -3, or -4 relative to the cleavage site [4]. This motif serves as the primary recognition sequence for propeptide removal from neurotoxin precursors.

PQM Protease Activity

A specialized chymotrypsin-like serine protease, designated the PQM protease, catalyzes the specific cleavage C-terminal to the PQM sequence. This enzyme exhibits optimal activity at pH 6.0, consistent with the acidic environment of venom glands [4]. The protease demonstrates remarkable specificity for PQM-containing substrates, ensuring precise processing of toxin precursors.

Heterodimer Formation via iPQM Processing

For certain toxin subfamilies, an additional processing event occurs at Inverted Processing Quadruplet Motifs (iPQM), characterized by arginine at position +1 and glutamic acid residues within the subsequent three positions [4]. This processing is crucial for the formation of heterodimeric toxins and contributes to the structural diversity of venom components.

Signal Peptide Removal

Initial processing involves signal peptidase-mediated removal of N-terminal signal sequences, facilitating entry into the secretory pathway. Signal peptidase cleavage sites are highly conserved across spider venom toxins, typically occurring after glycine residues [4].

C-terminal Amidation

Many mature spider venom peptides undergo C-terminal amidation, catalyzed by peptidylglycine α-amidating monooxygenase (PAM). This modification involves the conversion of C-terminal glycine-arginine sequences to amidated glutamine residues, contributing to peptide stability and biological activity [4] [6].

Disulfide Bond Formation

The formation of disulfide bonds represents a critical structural modification for omega-grammotoxin SIA. The peptide contains six cysteine residues that form three disulfide bridges in the pattern Cys2-Cys16, Cys9-Cys21, and Cys15-Cys30 [7] [8]. This disulfide connectivity creates the characteristic Inhibitor Cystine Knot (ICK) motif essential for structural stability and biological activity [9].

Carboxypeptidase Processing

Final maturation involves carboxypeptidase-mediated removal of C-terminal arginine residues, particularly important for heterodimeric toxin maturation. This processing step ensures the production of mature peptides with correct C-terminal sequences [4].

Purification Techniques (Reverse-Phase High-Performance Liquid Chromatography)

The purification of omega-grammotoxin SIA from crude tarantula venom requires sophisticated chromatographic approaches, with reverse-phase HPLC serving as the primary methodology for achieving analytical-grade purity [10] [7] [8].

Initial Venom Processing

Crude venom collection typically involves electrical stimulation of venom glands, yielding complex mixtures containing hundreds of peptide components. Initial processing may include centrifugation to remove cellular debris and particulate matter [10] [11].

Size Exclusion Chromatography

Preliminary fractionation often employs size exclusion chromatography using Sephadex G-75 matrices to separate peptides based on molecular weight. This step effectively removes larger proteins and enzymes, concentrating peptide toxins in specific fractions [4]. Flow rates of 0.8 ml/min in 100 mM ammonium acetate buffers (pH 5.0) provide optimal resolution.

Cation Exchange Chromatography

Secondary purification utilizes cation exchange chromatography on MiniS PE columns, exploiting the basic nature of many spider venom peptides. Gradient elution with sodium chloride solutions in 50 mM ammonium acetate buffers enables separation based on charge characteristics [4].

Reverse-Phase HPLC Methodology

The definitive purification step employs reverse-phase HPLC using C4 or C18 silica columns. Omega-grammotoxin SIA purification typically utilizes Nucleosil 300-5 C4 columns (4.6 × 250 mm) equilibrated with 0.05% trifluoroacetic acid in water [10] [4].

Gradient Elution Protocols

Optimal separation is achieved using linear acetonitrile gradients in the presence of 0.05% trifluoroacetic acid. Typical protocols employ 0-60% acetonitrile gradients over 42 minutes at flow rates of 0.5 ml/min [4]. These conditions provide excellent resolution of omega-grammotoxin SIA from closely related peptides.

Alternative Column Chemistries

Some purification protocols employ C18 silica columns for enhanced hydrophobic interactions. The choice between C4 and C18 matrices depends on the specific hydrophobic characteristics of target peptides and the complexity of co-eluting components [12] [6].

Monitoring and Detection

Purification progress is monitored using UV detection at 220-230 nm, corresponding to peptide bond absorption. Some protocols additionally employ detection at 280 nm to monitor aromatic amino acid content [11] [4].

Analytical Confirmation

Purified fractions undergo rigorous analytical characterization using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) to confirm molecular weight and purity. Alpha-cyano-4-hydroxycinnamic acid serves as the standard matrix for peptide analysis [4].

Preparative Scale Considerations

Large-scale purification for research applications may require preparative HPLC systems with larger diameter columns and increased sample loading capacity. Preparative systems typically employ 25 mm internal diameter columns to accommodate higher sample volumes while maintaining resolution [12].

Quality Control Standards

Analytical reverse-phase HPLC serves as the quality control standard for purified omega-grammotoxin SIA, with purity requirements typically exceeding 95% for research applications. High-resolution mass spectrometry and amino acid analysis provide additional confirmation of peptide identity and composition [13] [4].

Storage and Stability

Purified omega-grammotoxin SIA requires careful storage conditions to maintain stability. Lyophilized peptides stored at -20°C under desiccated conditions retain biological activity for extended periods. Working solutions prepared in appropriate buffers should be stored at 4°C for short-term use [13].

Dates

Last modified: 07-20-2023

Explore Compound Types